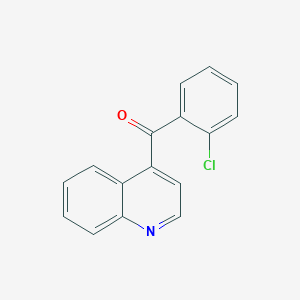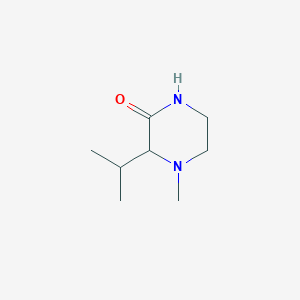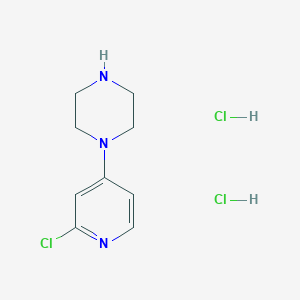
1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride
Overview
Description
“1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a chlorine atom attached to the carbon atom at the 2-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of a related compound, “(2-Chloro-4-pyridinyl)methanol”, has a molecular formula of C6H6ClNO and an average mass of 143.571 Da .
Physical And Chemical Properties Analysis
A related compound, “(2-Chloro-4-pyridinyl)methanol”, has a melting point of 65.5 °C, a predicted boiling point of 279.0±25.0 °C, and a predicted density of 1.324±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Pharmacological Applications
- Synthesis and Antiarrhythmic/Antihypertensive Effects : The compound has been synthesized and tested for its electrocardiographic, antiarrhythmic, and antihypertensive activities. It exhibits strong antiarrhythmic and antihypertensive effects, potentially due to its alpha-adrenolytic properties, influenced by the 1-phenylpiperazine moiety with methoxy- or chloro- substituents (Malawska et al., 2002).
Synthesis Techniques
- Facile Synthesis for Central Nervous System Disorders : A scalable and facile synthetic process has been established for a derivative of this compound, aimed at treating central nervous system disorders. This process involves acylation, deprotection, and salt formation, yielding a high-purity product (Wei et al., 2016).
Drug Discovery and Development
Discovery of Dual Antagonists : Research has been conducted to discover dual antagonists of platelet-activating factor and histamine, where derivatives of this compound were synthesized and evaluated for their antiallergy activity (Kaminski et al., 1999).
Inhibition of Dipeptidyl Peptidase-4 : Derivatives of this compound have been synthesized and evaluated as potential anti-diabetic medications, showing promising Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities (Bindu et al., 2019).
Structural and Electronic Properties
- Crystal Structures of Anticonvulsant Derivatives : Studies on the crystal structures of anticonvulsant compounds related to this compound have been conducted, providing insights into their structural and electronic properties (Georges et al., 1989).
Enantiomeric Synthesis
- Synthesis of Enantiomers for Chiral Drugs : Enantiomers of related compounds have been synthesized using cyclic sulfates as chiral intermediates, contributing to the development of chiral drugs with potential applications in pharmacology (Kulig et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMQTMRWQHCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)
![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
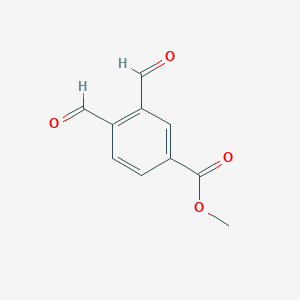

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
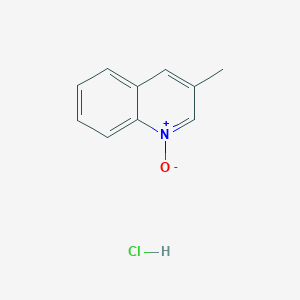
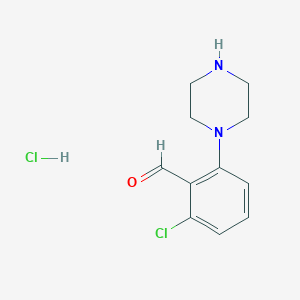
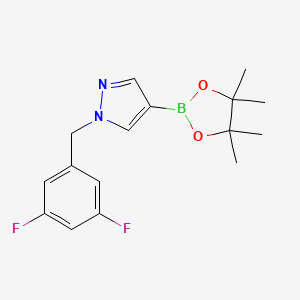
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)
